Chitin Synthase Inhibition vs. Closest Analog
Pseurotin A (Unii-H73C5W8fne) exhibits a 2.4-fold greater inhibitory potency against solubilized chitin synthase compared to its direct analog 8-O-demethylpseurotin A. The IC50 of Pseurotin A was determined to be 81 µM, while 8-O-demethylpseurotin A required an IC50 of 192 µM [1]. Both compounds inhibit both solubilized and membrane-bound enzyme forms but lack antifungal or antibacterial activity [1].
| Evidence Dimension | Inhibitory activity against solubilized chitin synthase |
|---|---|
| Target Compound Data | IC50 = 81 µM |
| Comparator Or Baseline | 8-O-demethylpseurotin A (IC50 = 192 µM) |
| Quantified Difference | 2.4-fold greater potency |
| Conditions | Solubilized chitin synthase assay |
Why This Matters
For researchers investigating chitin biosynthesis inhibitors, selecting Pseurotin A over 8-O-demethylpseurotin A provides a more potent tool compound with a clearly defined, quantifiable advantage in enzymatic assays.
- [1] Wenke J, et al. Pseurotin A and 8-O-Demethylpseurotin A from Aspergillus fumigatus and Their Inhibitory Activities on Chitin Synthase. Biosci Biotech Biochem. 1993;57(6):961-964. View Source
